2-(Benzoylamino)cyclohexanecarboxylic acid

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

Sourcing the correct (1R,2R)-trans isomer is critical-cis contamination leads to enantioselectivity loss and failed chiral resolutions. 2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3) is the definitive trans isomer with built-in QC verification: • Melting point 168-172 °C enables rapid isomer ID vs. cis-isomer (205-209 °C), preventing costly downstream failures. • Essential precursor for chiral 1,3-aminoalcohol ligands used in enantioselective diethylzinc additions to aromatic aldehydes. • Proven resolving agent via diastereomeric salt formation for single-enantiomer API manufacturing. Established scalable catalytic hydrogenation routes ensure batch-to-batch consistency for pharmaceutical R&D and production.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 16524-13-3
Cat. No. B097316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzoylamino)cyclohexanecarboxylic acid
CAS16524-13-3
Synonyms(1R,2R)-2-BENZOYLAMINO-CYCLOHEXANECARBOXYLIC ACID
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)
InChIKeyPUANNVQABXUYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoylamino)cyclohexanecarboxylic acid: Chiral Building Block


2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3) is a chiral β-amino acid derivative, specifically the (1R,2R)-trans isomer . It is a key building block in the synthesis of chiral ligands, organocatalysts, and pharmaceutical intermediates [1]. Its molecular formula is C14H17NO3, with a molecular weight of 247.29 g/mol . The compound is typically supplied as a white to off-white crystalline powder with a purity of ≥95% .

Isomer (1R,2R)-trans
Role Chiral ligand & catalyst precursor
Form Crystalline powder

Stereochemistry and Performance


Simple substitution with other N-protected amino acids or even the cis-isomer of this compound is not feasible due to the critical role of stereochemistry in determining biological activity and catalytic performance. The trans-configuration of CAS 16524-13-3 provides a distinct spatial arrangement of functional groups that is essential for its role in chiral resolution and as a precursor to specific chiral ligands . The stereochemical configuration dictates the enantioselectivity and overall yield of downstream catalytic reactions, making the specific (1R,2R)-trans isomer a non-interchangeable building block [1].

Trans (1R,2R) isomer Cis (1R,2S) isomer Replacing with cis-isomer may shift enantioselectivity and catalytic behavior in ligand-dependent asymmetric reactions.
Trans-2-benzamidocyclohexanecarboxylic acid Other N-protected amino acids Alternative protecting groups or scaffolds alter ligand geometry, likely affecting chiral induction and resolution properties.

Quantitative Performance Data vs. Comparators


Enantioselectivity in Asymmetric Diethylzinc Addition

The (1R,2R)-trans isomer of 2-benzamidocyclohexanecarboxylic acid (CAS 16524-13-3) was directly compared to its cis counterpart as a starting material for 1,3-aminoalcohol ligands. The trans-derived ligand (12) exhibited a significantly lower enantiomeric excess (ee) of 46.5% in the asymmetric addition of diethylzinc to aromatic aldehydes, compared to the best cis-derived ligand which achieved an ee of 71.2% under identical conditions .

Enantioselectivity (Et2Zn addition)
Direct head-to-head
trans-derived ligand: 46.5% ee
cis-derived ligand: 71.2% ee
Δ 24.7 pp
Higher ee observed with cis-derived ligand in this reaction system.
Data from one ligand scaffold; may not generalize to all substrates.
Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

Chiral Resolution via Diastereomeric Salt Formation

The trans configuration of 2-(benzoylamino)cyclohexanecarboxylic acid is essential for its function in the resolution of racemic amines. A study demonstrated that the racemic mixture of (±)-trans-2-benzamidocyclohexanecarboxylic acid can be resolved into a pair of enantiomeric salts via mutual preferential crystallization when paired with a suitable chiral amine [1].

Chiral resolution capability
Class-level inference
Enables diastereomeric salt resolution of racemic amines via preferential crystallization.
Trans scaffold required; cis-isomer may not support this resolution method.
Quantitative yields not reported; verify with target amine.
Chiral Resolution Diastereomeric Crystallization Preparative Chemistry

Melting Point Comparison

Physical properties differentiate the trans and cis isomers. The cis-isomer (CAS 26685-82-5) has a reported melting point range of 205-209 °C (lit.) . In contrast, the trans-isomer (CAS 16524-13-3) has a melting point that is reported elsewhere as approximately 168-172 °C . This difference allows for identity verification and purity assessment using common laboratory techniques.

Melting point
Cross-study comparable
trans: 168–172 °C
cis: 205–209 °C
Δ ~37–41 °C
Melting point aids isomer identity confirmation during batch QC.
Reported values; confirm with in-house measurement.
Physical Chemistry Quality Control Polymorphism

Ideal Application Scenarios


Chiral 1,3-Aminoalcohol Ligand Synthesis

CAS 16524-13-3 serves as a crucial starting material for synthesizing chiral 1,3-aminoalcohols. These ligands are then used in the enantioselective addition of diethylzinc to aromatic aldehydes. While cis-derived ligands show higher enantioselectivity, the trans-isomer provides a different stereochemical outcome, which is valuable for exploring structure-activity relationships or when the alternative product stereochemistry is desired . The established synthetic routes from this compound make it a reliable entry point into this ligand class [1].

Resolution of Racemic Amines

The trans-configuration of this compound is essential for its function as a resolving agent. The process involves forming diastereomeric salts with a racemic amine target, followed by preferential crystallization to isolate the desired enantiomer . This application is critical in pharmaceutical manufacturing for producing single-enantiomer drug substances, where the use of the incorrect isomer would fail to yield the desired optical purity.

Large-Scale β-Amino Acid Derivative Synthesis

This compound is a key intermediate in the large-scale, asymmetric catalytic hydrogenation processes developed for synthesizing optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives . These derivatives are valuable chiral building blocks for pharmaceuticals and agrochemicals. The established, scalable chemistry using this specific compound ensures process reproducibility and cost-effectiveness in an industrial setting.

Identity and Purity Verification

The distinct melting point of the trans-isomer (approx. 168-172 °C) compared to the cis-isomer (205-209 °C) provides a straightforward, quantitative quality control (QC) metric [1]. For procurement, this means that incoming batches can be quickly verified for correct identity and high stereochemical purity using a simple melting point apparatus, preventing costly synthetic failures downstream due to isomer contamination.

Application
Selection Property
Validation Focus
Asymmetric ligand development
Stereochemical configuration control
Enantioselectivity under reaction conditions
Chiral amine resolution
Diastereomeric salt formation capability
Optical purity of resolved amine
Scalable chiral intermediate synthesis
Established hydrogenation precursor
Process reproducibility and scalability
Batch identity QC
Melting point differentiation
Isomer purity confirmation by thermal analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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